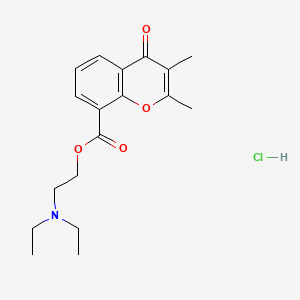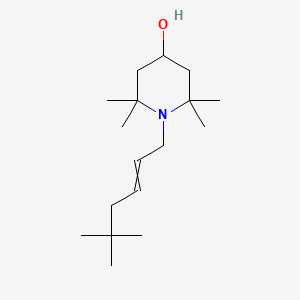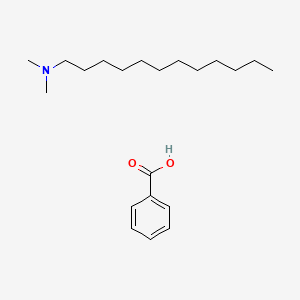
1-Dodecanamine, N,N-dimethyl-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanamine, N,N-dimethyl-, benzoate is an organic compound with the molecular formula C21H35NO2. It is a derivative of 1-Dodecanamine, N,N-dimethyl-, where the amine group is substituted with a benzoate ester. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-dimethyl-, benzoate can be synthesized through the esterification of 1-Dodecanamine, N,N-dimethyl- with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanamine, N,N-dimethyl-, benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-Dodecanamine, N,N-dimethyl- and benzoic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols, and the reactions are typically conducted in polar solvents such as ethanol or methanol.
Major Products Formed:
Hydrolysis: 1-Dodecanamine, N,N-dimethyl- and benzoic acid.
Substitution Reactions: Depending on the nucleophile used, various substituted amines or esters can be formed.
Wissenschaftliche Forschungsanwendungen
1-Dodecanamine, N,N-dimethyl-, benzoate has several applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and micelles.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Dodecanamine, N,N-dimethyl-, benzoate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanamine, N,N-dimethyl-: The parent compound without the benzoate ester.
N,N-Dimethyldodecylamine: A similar tertiary amine with a different alkyl chain length.
Lauryldimethylamine: Another tertiary amine with a similar structure but different functional groups.
Uniqueness: 1-Dodecanamine, N,N-dimethyl-, benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and physical properties. This ester group enhances the compound’s ability to interact with aromatic systems and provides additional functionality for chemical modifications.
Eigenschaften
CAS-Nummer |
68473-31-4 |
|---|---|
Molekularformel |
C21H37NO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
benzoic acid;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C7H6O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;8-7(9)6-4-2-1-3-5-6/h4-14H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
CKCXTNZTRRWVSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C)C.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
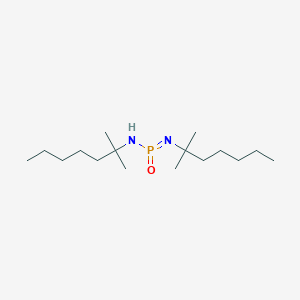

![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
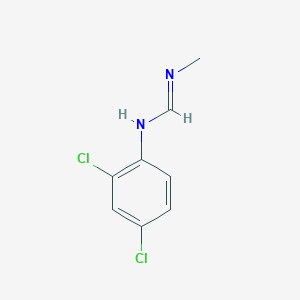
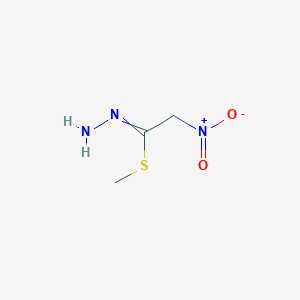


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
